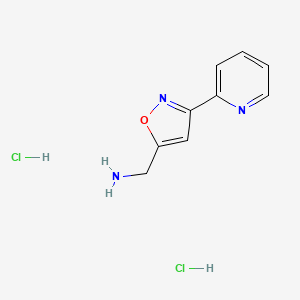(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride
CAS No.: 1609400-00-1
Cat. No.: VC5171030
Molecular Formula: C9H11Cl2N3O
Molecular Weight: 248.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1609400-00-1 |
|---|---|
| Molecular Formula | C9H11Cl2N3O |
| Molecular Weight | 248.11 |
| IUPAC Name | (3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H9N3O.2ClH/c10-6-7-5-9(12-13-7)8-3-1-2-4-11-8;;/h1-5H,6,10H2;2*1H |
| Standard InChI Key | XXJBJYTYWQRRLJ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NOC(=C2)CN.Cl.Cl |
Introduction
(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride is a synthetic organic compound that combines a pyridine ring with an isoxazole moiety, making it a versatile molecule for various applications in medicinal chemistry. Its unique structure and biological activity have garnered significant attention in scientific research, particularly for its potential in pharmaceutical formulations.
Synthesis Methods
The synthesis of (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride involves several organic chemistry techniques. These methods typically require careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Common analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis process.
Chemical Reactivity
The compound can undergo various chemical reactions, including those with acids to form stable salts. It is sensitive to strong oxidizing agents, which necessitates controlled conditions during reactions. Spectroscopic methods such as mass spectrometry (MS) and infrared spectroscopy (IR) are employed to analyze reaction products.
Biological Activity and Applications
(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride exhibits promising biological activities due to its unique structural features. The presence of both pyridine and isoxazole rings allows it to interact with various biological targets, making it a candidate for medicinal applications. Interaction studies using molecular docking simulations can provide insights into its binding affinities and interaction modes with target proteins.
Comparison with Similar Compounds
Several compounds share structural similarities with (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride, each with distinct biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Pyridin-2-yl)isoxazole | Isoxazole ring with pyridine | Antimicrobial, anticancer |
| 4-(Pyridin-3-yl)thiazole | Thiazole ring with pyridine | Antimicrobial |
| 2-Aminopyridine | Simple amine on pyridine | Enzyme inhibition |
| 5-(Pyridin-4-yl)furan | Furan ring attached to pyridine | Anticancer |
The unique combination of functional groups in (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride confers distinct biological activities not found in other similar compounds.
Research Findings and Future Directions
Research on (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride is ongoing, with a focus on understanding its interaction with biological systems. This involves structure-activity relationship studies to enhance its pharmacological properties. The compound's potential applications in medicinal chemistry are vast, given its ability to engage in diverse chemical interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume